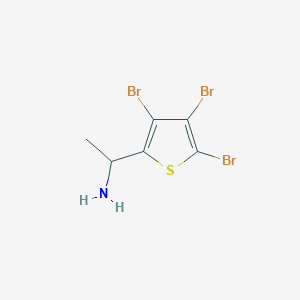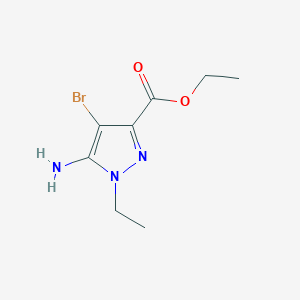
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a compound that combines the functionalities of a silane and a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous surfaces, while the pyrimidine moiety offers biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Condensation: Silanes or silanols in the presence of catalysts such as acids or bases.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted pyrimidine derivatives.
Condensation: Cross-linked siloxane networks.
Scientific Research Applications
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Chemistry: Utilized in the synthesis of hybrid materials and surface modification of nanoparticles.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with biological targets through the pyrimidine moiety. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trimethoxysilyl group allows for attachment to surfaces, facilitating targeted delivery and controlled release of the active compound.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propylamine: Lacks the pyrimidine moiety, primarily used as a silane coupling agent.
5-Methyl-2,4-dioxo-3,4-dihydropyrimidine: Lacks the trimethoxysilyl group, primarily used for its biological activity.
Uniqueness
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is unique due to the combination of silane and pyrimidine functionalities in a single molecule. This dual functionality allows for versatile applications in both materials science and biological research, making it a valuable compound for interdisciplinary studies.
Properties
Molecular Formula |
C14H24N2O7Si |
|---|---|
Molecular Weight |
360.43 g/mol |
IUPAC Name |
3-trimethoxysilylpropyl 3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C14H24N2O7Si/c1-11-10-16(14(19)15-13(11)18)7-6-12(17)23-8-5-9-24(20-2,21-3)22-4/h10H,5-9H2,1-4H3,(H,15,18,19) |
InChI Key |
RJBMZFFIBPPBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(=O)OCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)





